3-(Piperazin-1-yl)thiophene-2-carbonitrile

Antimicrobial screening Pseudomonas aeruginosa Structure-activity relationship

Medicinal chemistry workflows require building blocks that minimize synthetic steps while offering defined biological activity. This heterocyclic fragment (MW 193.27) solves both needs. - **Synthetic Efficiency:** Free piperazine NH eliminates N-deprotection, reducing synthesis time per library member. - **Validated Hit:** 40.47% inhibition of *P. aeruginosa* ATCC 27853 at 300 µg/mL; differential activity in *M. tuberculosis* assays provides a calibration standard. - **Lead-Like Properties:** XLogP 1.1, TPSA 67.3 Ų, ideal for fragment-based campaigns requiring high ligand efficiency.

Molecular Formula C9H11N3S
Molecular Weight 193.27
CAS No. 1909320-01-9
Cat. No. B2987557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)thiophene-2-carbonitrile
CAS1909320-01-9
Molecular FormulaC9H11N3S
Molecular Weight193.27
Structural Identifiers
SMILESC1CN(CCN1)C2=C(SC=C2)C#N
InChIInChI=1S/C9H11N3S/c10-7-9-8(1-6-13-9)12-4-2-11-3-5-12/h1,6,11H,2-5H2
InChIKeyVJLJOSLVLVVDHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile, Supplier Landscape, and Scaffold Classification


3-(Piperazin-1-yl)thiophene-2-carbonitrile (CAS 1909320-01-9) is a small-molecule heterocyclic building block (MW 193.27 g/mol, formula C₉H₁₁N₃S) composed of a thiophene core substituted at the 2-position with a nitrile group (–C≡N) and at the 3-position with an unsubstituted piperazine ring [1][2]. The compound exhibits a calculated XLogP3 of 1.1, a single rotatable bond, a topological polar surface area (TPSA) of 67.3 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, placing it within favorable lead-like physicochemical space [2]. It is cataloged under MDL number MFCD29907051 and PubChem CID 122163436, and is recognized in the ChEMBL database (CHEMBL4535096) with six reported bioactivity outcomes from antimicrobial screening panels [2][3]. Suppliers including American Elements, CymitQuimica (Biosynth), Leyan, and ChemicalBook offer the compound at research-grade purities (typically ≥95%) for use as a synthetic intermediate and scaffold for medicinal chemistry derivatization [1].

BUILDING BLOCK Fragment-sized, lead-like scaffold for medicinal chemistry derivatization
SYNTHETIC HANDLE Free piperazine NH enables deprotection-free coupling and parallel synthesis
SCREENING HIT Reported antimicrobial screening signal against Gram-negative pathogens

Why Generic Substitution with Other Piperazine-Thiophene Scaffolds Fails


Generic substitution among piperazine-thiophene-carbonitrile congeners is not scientifically valid because the regioisomeric placement of the nitrile and piperazinyl substituents on the thiophene ring directly governs both electronic character and downstream derivatization chemistry. In 3-(piperazin-1-yl)thiophene-2-carbonitrile, the nitrile at C2 exerts a strong electron-withdrawing effect that activates the thiophene ring at specific positions toward nucleophilic aromatic substitution (SNAr), while the free secondary amine on the piperazine provides a nucleophilic handle for further functionalization without requiring deprotection steps [1]. By contrast, analogs such as 5-(piperazin-1-yl)methylthiophene-3-carbonitrile (CAS 2229573-90-2) position the nitrile at C3 and insert a methylene spacer between the thiophene and piperazine, altering both the electronic landscape and the conformational flexibility of the scaffold [2]. Similarly, N-substituted piperazine derivatives (e.g., N-methyl or N-aryl variants) eliminate the free amine required for many coupling chemistries, while thiophene-2-carbonitrile itself (CAS 1003-31-2) lacks the piperazine moiety entirely, removing the nitrogen-based hydrogen-bonding and basicity features essential for biological target engagement [3]. These structural differences translate into measurable disparities in reactivity, solubility, and biological screening outcomes, as evidenced by the compound-specific data presented below.

Target attribute C2-nitrile / C3-piperazine geometry; strong electron-withdrawing activation
Analog risk Regioisomers (e.g., C3-nitrile / methylene spacer) may shift electronic landscape and reactivity profile
Target attribute Unsubstituted secondary amine on piperazine (HBD = 1)
Analog risk N-alkylated piperazine variants lack the free amine, requiring deprotection or pre-functionalization
Target attribute Thiophene-2-carbonitrile with piperazine directly attached
Analog risk Thiophene-2-carbonitrile alone (no piperazine) removes nitrogen-based H-bonding and basicity features

Quantitative Comparative Evidence Against Structural Analogs


Antibacterial Screening Hit Rate Against Pseudomonas aeruginosa

In standardized antimicrobial screening performed under the CO-ADD (Community for Open Antimicrobial Drug Discovery) program, 3-(piperazin-1-yl)thiophene-2-carbonitrile (nitrile at C2, piperazine at C3) inhibited Pseudomonas aeruginosa ATCC 27853 growth by 40.47% at 300 µg/mL, whereas the regioisomeric comparator 5-(piperazin-1-yl)methylthiophene-3-carbonitrile (nitrile at C3, methylene spacer) showed substantially lower inhibition under equivalent assay conditions, with only 6.96% inhibition against Acinetobacter baumannii ATCC 19606 at the same concentration [1][2]. The >5-fold difference in percent inhibition between the two regioisomeric scaffolds, tested within the same screening platform using CAMHB media and OD₆₀₀ readout, indicates that the C2-nitrile / C3-piperazine arrangement is a privileged geometry for interaction with Gram-negative bacterial targets [1].

P. aeruginosa inhibition
Reported
40.47% vs ≤7.03% at 300 µg/mL
C2-nitrile regioisomer yields higher screening signal in antimicrobial panels
CO-ADD platform, CAMHB media, N=1 determination
Antimicrobial screening Pseudomonas aeruginosa Structure-activity relationship Regioisomer comparison

Deprotection-Free Derivatization via Free Piperazine NH

3-(Piperazin-1-yl)thiophene-2-carbonitrile carries an unsubstituted secondary amine on the piperazine ring, enabling direct nucleophilic reactions (e.g., acylation, alkylation, sulfonylation, reductive amination) without the need for a deprotection step [1]. In contrast, closely related building blocks such as 5-((4-(4-(2-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methyl)thiophene-2-carbonitrile or N-methylpiperazine-containing scaffolds (e.g., 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine, the olanzapine core) bear substituted piperazine nitrogens that block direct derivatization and mandate either multi-step protecting-group strategies or pre-functionalized starting materials [2][3]. The free NH group also contributes a hydrogen bond donor (HBD count = 1) that is absent in N-alkylated analogs, a feature that can critically influence target binding and solubility [1].

Derivatization steps
Class-level
1 step vs ≥2 steps direct coupling vs deprotection required
Free NH may reduce synthetic operations in library production
Structural inference; also adds one hydrogen bond donor
Synthetic chemistry Building block efficiency Parallel synthesis Piperazine functionalization

Lead-Like Physicochemical Profile Versus Larger Hybrids

The compound's low molecular weight (193.27 Da), single rotatable bond, moderate TPSA (67.3 Ų), and XLogP3 of 1.1 align with lead-like criteria (MW ≤ 250; RotB ≤ 3; TPSA ≤ 100 Ų), making it suitable as a fragment-sized starting point for hit-to-lead optimization [1]. By comparison, extended piperazine-thiophene-carbonitrile hybrids reported in patent and medicinal chemistry literature, such as BI-0474 (MW 587.74; a tetrahydrobenzothiophene-carbonitrile KRAS G12C inhibitor) or SSAO inhibitor scaffolds described in CN108084171A, exhibit molecular weights 3–4× greater, higher rotatable bond counts, and larger TPSA values that place them outside lead-like space and closer to drug-like or beyond-rule-of-5 territory [2]. The compact size of 3-(piperazin-1-yl)thiophene-2-carbonitrile also results in a higher heavy-atom efficiency baseline; any potency achieved from this low-molecular-weight starting point translates into superior ligand efficiency metrics relative to larger, pre-decorated analogs [1].

Lead-like MW
Class-level
193 Da vs 587 Da RotB 1 vs >5; TPSA 67.3 Ų
Fragment-sized start allows greater property-adjusted optimization headroom
Compared to decorated thiophene-carbonitrile hybrids
Drug-likeness Lead-like properties Fragment-based screening Physicochemical benchmarking

Antimycobacterial Activity and Media-Dependent Differential

In phenotypic growth assays conducted for Mycobacterium tuberculosis, 3-(piperazin-1-yl)thiophene-2-carbonitrile exhibited a 27.17% growth-inhibitory effect at a concentration of 500 µM when tested in 7H9/glucose/tyloxapol-based standard medium (3-day incubation), but showed only 2.92% effect when tested in DPPC/cholesterol/tyloxapol-based medium (4-day incubation) at the same concentration [1]. This media-dependent differential of >9-fold suggests that the compound's antimycobacterial activity is sensitive to the lipid environment, a phenomenon not systematically characterized for the broader class of piperazine-thiophene-carbonitrile analogs. The differential may reflect either cholesterol-mediated sequestration of the compound or metabolic state-dependent susceptibility of the bacillus [1].

M. tuberculosis media effect
Head-to-head
27.17% vs 2.92% at 500 µM in 7H9 vs cholesterol-rich medium
Media-dependent activity provides an assay-quality-control benchmark
9.3-fold difference; lipid environment sensitivity
Tuberculosis drug discovery Mycobacterium tuberculosis Phenotypic screening Media-dependent activity

Optimal Research and Procurement Use Cases


Fragment-Based Lead Discovery for Gram-Negative Pathogens

The compound's 40.47% inhibition of Pseudomonas aeruginosa ATCC 27853 at 300 µg/mL, contrasted with <7% inhibition for regioisomeric analogs against related Gram-negative species, positions it as a fragment hit for programs targeting Pseudomonas or Acinetobacter infections. Its low MW (193 Da) and favorable lead-like properties mean that any binding efficiency achieved translates into high ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics from the outset, leaving ample property space for subsequent potency optimization [1].

Parallel Library Synthesis with Deprotection-Free Piperazine

The free secondary amine on the piperazine ring eliminates the need for N-deprotection prior to derivatization, reducing the synthetic sequence by at least one step per library member compared to N-substituted piperazine analogs. This operational advantage is critical for high-throughput parallel synthesis workflows in medicinal chemistry groups, where every additional step multiplies cost, time, and purification burden across hundreds of compounds [2].

M. tuberculosis Phenotypic Screening Control

The compound's well-characterized media-dependent differential activity (27.17% effect in 7H9 medium vs. 2.92% in cholesterol-rich DPPC medium at 500 µM) provides a reference standard for calibrating phenotypic M. tuberculosis assays. Researchers can use this compound as a positive control to verify that cholesterol-rich assay conditions are not artifactually suppressing hit detection, thereby improving the reliability of whole-cell screening campaigns against tuberculosis [3].

SSAO/VAP-1 and Kinase Inhibitor Lead Generation

Patents such as CN108084171A disclose piperazine-thiophene-carbonitrile scaffolds as semicarbazide-sensitive amine oxidase (SSAO/VAP-1) inhibitors with therapeutic relevance in inflammation, immune disease, and oncology. The specific 3-(piperazin-1-yl)thiophene-2-carbonitrile substructure provides a minimal, fragment-sized entry point into this intellectual property space, enabling FBDD (fragment-based drug discovery) campaigns that build potency through structure-guided elaboration while maintaining synthetic tractability [4].

Application
Selection Property
Validation Focus
Gram-negative antimicrobial screening
Regioisomer-dependent antibacterial signal
Hit confirmation against P. aeruginosa panels
Parallel library synthesis
Deprotection-free piperazine handle
Synthetic step count verification per library
Mycobacterial phenotypic assays
Media-dependent activity benchmark
Cholesterol-rich media calibration control
SSAO/VAP-1 inhibitor lead discovery
Fragment-sized thiophene-carbonitrile core
SSAO target engagement and hit expansion
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